molecular formula C12H9Br2NO2 B572132 Ethyl 4,6-dibromoquinoline-3-carboxylate CAS No. 1242260-51-0

Ethyl 4,6-dibromoquinoline-3-carboxylate

Cat. No.: B572132
CAS No.: 1242260-51-0
M. Wt: 359.017
InChI Key: VVAKXJZEXZQQIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of quinoline-3-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dibromoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromoquinoline-6-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Uniqueness

Ethyl 4,6-dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms at the 4 and 6 positions of the quinoline ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4,6-dibromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKXJZEXZQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677913
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-51-0
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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